Travoprost
Overview
Description
Travoprost is a synthetic prostaglandin F2α analogue used primarily in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It is administered as an eye drop and works by increasing the outflow of aqueous fluid from the eyes, thereby reducing intraocular pressure .
Mechanism of Action
Mode of Action
Travoprost, as a prodrug, is absorbed through the cornea and hydrolyzed to its active metabolite, this compound free acid . It acts as a full agonist at the prostanoid FP receptor, leading to an increase in the outflow of aqueous fluid from the eyes . This interaction with the FP receptor results in a decrease in intraocular pressure .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption through the cornea and its hydrolysis to the active metabolite, this compound free acid . The onset of action is approximately 2 hours, with the maximum effect reached after 12 hours . The elimination half-life in the aqueous fluid is 1.5 hours . These properties impact the bioavailability of this compound and contribute to its efficacy in reducing intraocular pressure .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a decrease in intraocular pressure. By increasing the outflow of aqueous humor, this compound reduces the pressure within the eye . This can slow the progression of conditions such as open-angle glaucoma and ocular hypertension, preventing further damage to the optic nerve and preserving vision .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of this compound can be affected by the pH of the tear film, the temperature of the ocular surface, and the presence of other ophthalmic medications . Additionally, individual patient factors such as age, systemic health conditions, and the use of other medications can also influence the action and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Travoprost interacts with the FP prostanoid receptor, demonstrating full agonism and high selectivity . It is hydrolyzed by esterases in the cornea to its biologically active free acid . This interaction plays a crucial role in its function of decreasing intraocular pressure .
Cellular Effects
This compound has been shown to cause changes to pigmented tissues. The most frequently reported changes have been increased pigmentation of the iris, periorbital tissue (eyelid), and eyelashes . These changes are usually reversible upon discontinuation of treatment .
Molecular Mechanism
This compound works by increasing the outflow of aqueous fluid from the eyes . It is a synthetic prostaglandin analog that exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The ocular hypotensive effect of this compound is sustained throughout the nighttime, when measured every four hours over a 24-hour period . This indicates that this compound has a stable effect over time in laboratory settings.
Dosage Effects in Animal Models
While specific studies on dosage effects of this compound in animal models are limited, it’s known that this compound was teratogenic in rats at 10 mcg/kg (60 times the maximum recommended human ocular dose), evidenced by an increase in the incidence of skeletal malformations as well as external and visceral malformations .
Metabolic Pathways
This compound is metabolized to inactive metabolites via beta-oxidation of the α (carboxylic acid) chain to give the 1,2-dinor and 1,2,3,4-tetranor analogs, via oxidation of the 15-hydroxyl moiety, as well as via reduction of the 13, 14 double bond .
Transport and Distribution
This compound is absorbed through the cornea where it is hydrolyzed to the free this compound acid . Highest concentrations of the acid in the eye are reached one to two hours after application .
Preparation Methods
Travoprost is synthesized through a multi-step process involving stereoselective reduction, lactone reduction, and Wittig reaction . The process begins with the stereoselective reduction of a precursor compound, followed by the reduction of the lactone group. The resulting compound undergoes a Wittig reaction to form the acid, which is then esterified to produce this compound .
Industrial production methods involve activating the free acid of this compound with reagents such as 2-chloro-1,3-dimethylimidazolinium chloride or alkyl haloformates, followed by reaction with isopropyl alcohol . These methods aim to achieve high stereoselectivity and yield while minimizing the use of toxic reagents .
Chemical Reactions Analysis
Travoprost undergoes several types of chemical reactions, including:
Oxidation: The 15-hydroxyl moiety can be oxidized.
Reduction: The 13,14 double bond can be reduced.
Substitution: The ester group can be hydrolyzed to form the free acid.
Common reagents used in these reactions include oxidizing agents for the hydroxyl group and reducing agents for the double bond . The major products formed from these reactions are inactive metabolites such as 1,2-dinor and 1,2,3,4-tetranor analogs .
Scientific Research Applications
Travoprost has several scientific research applications, including:
Medicine: It is used to treat open-angle glaucoma and ocular hypertension by reducing intraocular pressure.
Pharmacology: Research on this compound has contributed to understanding the pharmacokinetics and pharmacodynamics of prostaglandin analogues.
Drug Delivery: Studies have explored the use of this compound in intraocular implants for sustained drug delivery
Comparison with Similar Compounds
Travoprost is often compared with other prostaglandin analogues such as latanoprost and bimatoprost . While all three compounds are used to reduce intraocular pressure, this compound has been shown to have a higher efficacy in some studies . Additionally, this compound has a unique chemical structure that contributes to its selectivity and potency .
Similar compounds include:
Latanoprost: Another prostaglandin F2α analogue used for the same indications.
Bimatoprost: A prostamide analogue with similar applications but different chemical properties.
This compound’s uniqueness lies in its full agonism and high selectivity at the prostanoid receptor, which may result in fewer off-target effects .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLKVHSHYCHOC-AHTXBMBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80896948 | |
Record name | Travoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>16 mg/ml at 25.0°C, 7.59e-03 g/L | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Travoprost, a prostaglandin F2α analogue, is a highly selective full agonist which has a high affinity for the prostaglandin FP receptor, and facilitates reductions in intraocular pressure by increasing the outflow of aqueous humour via trabecular meshwork and uveoscleral pathways. Reduction of the intraocular pressure in man starts about 2 hours after administration and maximum effect is reached after 12 hours. Significant lowering of intraocular pressure can be maintained for periods exceeding 24 hours with a single dose. | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
157283-68-6 | |
Record name | Travoprost | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157283-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Travoprost [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283686 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Travoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00287 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Travoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80896948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | propan-2-yl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-en-1-yl]cyclopentyl]hept-5-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAVOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ68R08KX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Travoprost | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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